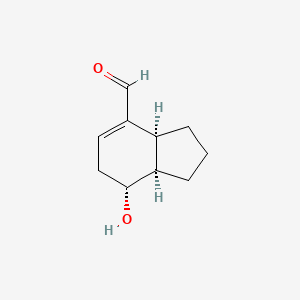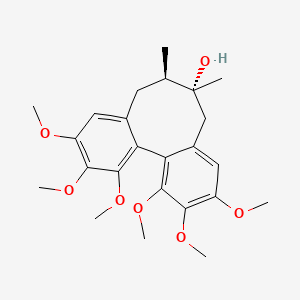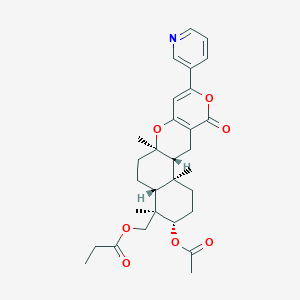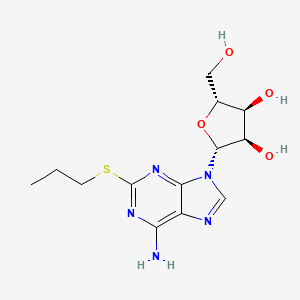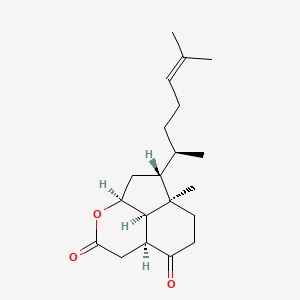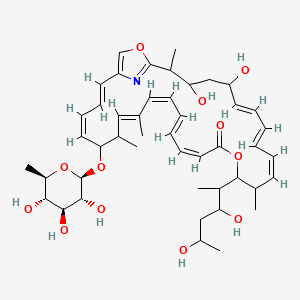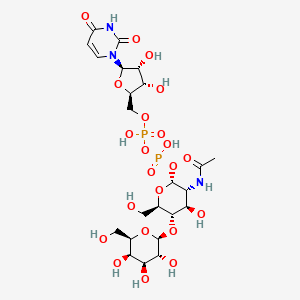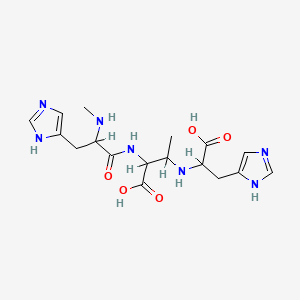
Feldamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Feldamycin is a natural product found in Streptomyces ficellus with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties and Biosynthesis
Feldamycin, also known as feglymycin, is a peptide antibiotic with significant antibacterial and antiviral activities. Its structure predominantly consists of nonproteinogenic phenylglycine-type amino acids. Feglymycin demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and HIV. The biosynthesis of feglymycin involves a 13-module nonribosomal peptide synthetase (NRPS) system. The identification of the feglymycin biosynthesis gene cluster has been a significant step towards understanding its biosynthesis, paving the way for potential synthetic production and modification for enhanced therapeutic applications (Gonsior et al., 2015).
Total Synthesis
The total synthesis of feglymycin, a complex process due to the presence of highly racemizable 3,5-dihydroxyphenylglycines (Dpgs), has been successfully achieved through a linear/convergent hybrid approach. The development of micro-flow amide bond formation has enabled the synthesis of feglymycin and other biologically active oligopeptides containing highly racemizable amino acids. This advancement is crucial for the practical preparation of these peptides as attractive drug candidates (Fuse et al., 2016).
Eigenschaften
CAS-Nummer |
61230-27-1 |
|---|---|
Produktname |
Feldamycin |
Molekularformel |
C17H25N7O5 |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
3-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-2-[[3-(1H-imidazol-5-yl)-2-(methylamino)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C17H25N7O5/c1-9(23-13(16(26)27)4-11-6-20-8-22-11)14(17(28)29)24-15(25)12(18-2)3-10-5-19-7-21-10/h5-9,12-14,18,23H,3-4H2,1-2H3,(H,19,21)(H,20,22)(H,24,25)(H,26,27)(H,28,29) |
InChI-Schlüssel |
LUOBEJSTJAVJPL-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC)NC(CC2=CN=CN2)C(=O)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC)NC(CC2=CN=CN2)C(=O)O |
Synonyme |
BMY 28565 BMY-28565 feldamycin U-48266 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246274.png)
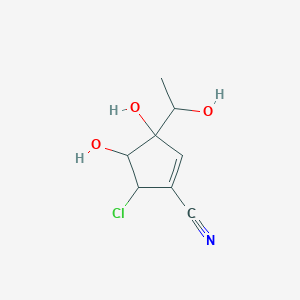
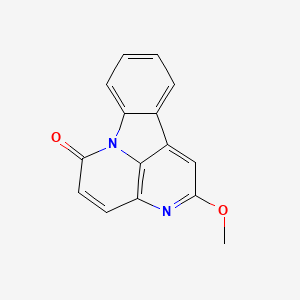
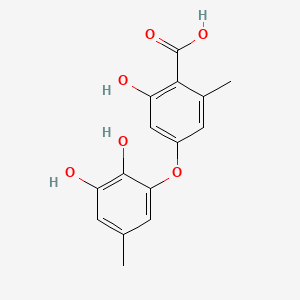
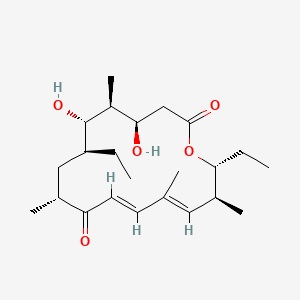
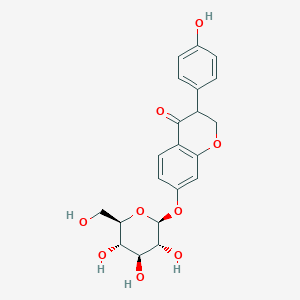
![3,9-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B1246283.png)
